molecular formula C12H19BrN2O4S2 B14663321 S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate CAS No. 41287-03-0

S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate

Cat. No.: B14663321
CAS No.: 41287-03-0
M. Wt: 399.3 g/mol
InChI Key: VSAKIIBISLYNOP-UHFFFAOYSA-N
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Description

S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound that features a brominated pyridine ring, an aminoethyl group, and a thiosulfate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps, starting with the bromination of pyridine to form 3-bromo-2-pyridine. This intermediate is then reacted with pentylamine to introduce the pentylamino group. The final step involves the reaction of the resulting compound with ethyl hydrogen thiosulfate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The brominated pyridine ring can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfonate derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine compounds depending on the nucleophile used.

Scientific Research Applications

S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes or receptors. The brominated pyridine ring can engage in π-π interactions with aromatic residues, while the thiosulfate group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-pyridine: A simpler brominated pyridine derivative.

    Pentylamine: A primary amine with a pentyl group.

    Ethyl hydrogen thiosulfate: A thiosulfate compound used in the synthesis of the target compound.

Uniqueness

S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to its combination of a brominated pyridine ring, an aminoethyl group, and a thiosulfate moiety

Properties

CAS No.

41287-03-0

Molecular Formula

C12H19BrN2O4S2

Molecular Weight

399.3 g/mol

IUPAC Name

3-bromo-2-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine

InChI

InChI=1S/C12H19BrN2O4S2/c13-11-5-4-7-15-12(11)19-9-3-1-2-6-14-8-10-20-21(16,17)18/h4-5,7,14H,1-3,6,8-10H2,(H,16,17,18)

InChI Key

VSAKIIBISLYNOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OCCCCCNCCSS(=O)(=O)O)Br

Origin of Product

United States

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